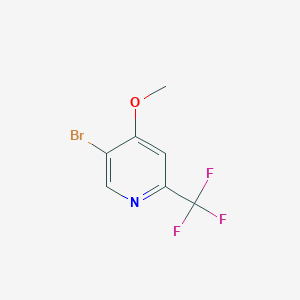

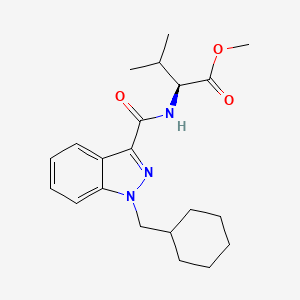

![molecular formula C11H10BrNO B1381926 6-ブロモ-2-シクロプロピル-5-メチルベンゾ[d]オキサゾール CAS No. 1267224-21-4](/img/structure/B1381926.png)

6-ブロモ-2-シクロプロピル-5-メチルベンゾ[d]オキサゾール

説明

Synthesis Analysis

The synthesis of isoxazoles, a class of compounds to which 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole belongs, has been extensively researched. The most commonly reported method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

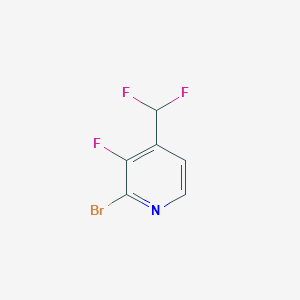

The molecular structure of 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole is a complex arrangement of atoms that includes a bromine atom, a cyclopropyl group, and a methyl group attached to a benzoxazole ring.科学的研究の応用

医薬品化学: α7 ニコチン性アセチルコリン受容体アゴニスト

6-ブロモ-2-シクロプロピル-5-メチルベンゾ[d]オキサゾール: は、強力な α7 ニコチン性アセチルコリン受容体アゴニストであるアザビシクリックアリールアミドの合成に使用されてきました 。これらの化合物は、アルツハイマー病やパーキンソン病などの神経変性疾患の治療における潜在的な治療用途のために注目されています。

製薬研究: ヘテロ環式ビルディングブロック

製薬研究では、この化合物は貴重なヘテロ環式ビルディングブロックとして機能します。 その構造は、新しい化学エンティティの設計において、特に抗菌剤、抗がん剤、および抗炎症剤などの薬剤の開発において、極めて重要です .

工業用途: 合成と反応

工業的には、6-ブロモ-2-シクロプロピル-5-メチルベンゾ[d]オキサゾールは、単核オキサゾールの合成と反応に用いられます。 これらのプロセスは、さまざまな工業用途のために特定の特性を持つ材料を製造するために不可欠です .

環境科学: 環境に優しいプロセスにおける反応物

この化合物は、環境に優しいプロセスにおける反応物として、環境科学にも応用できる可能性があります。 毒性が低く、生分解性の高い材料の合成における役割は、現在も研究されています .

化学研究: 薬物様性と物理化学的特性

化学研究では、親油性や水溶性などの化合物の物理化学的特性を研究し、薬物様性とバイオアベイラビリティを予測します。 これらの研究は、新規薬剤の合理的な設計に不可欠です .

将来の方向性

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development of new synthetic routes for the synthesis of isoxazoles, including 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole, could be a promising direction for future research.

特性

IUPAC Name |

6-bromo-2-cyclopropyl-5-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-6-4-9-10(5-8(6)12)14-11(13-9)7-2-3-7/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREGOYMGZLDVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)OC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

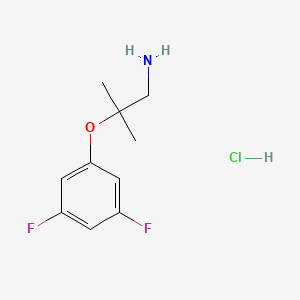

![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)

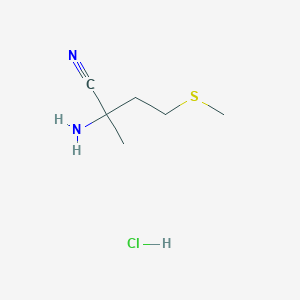

![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)

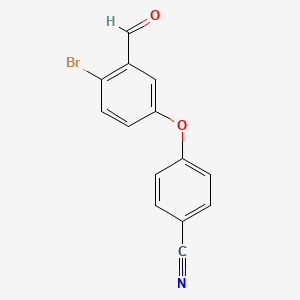

![1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1381846.png)

![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)